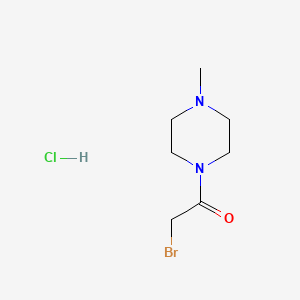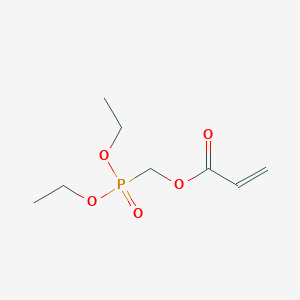
4-Hydroxy-2-(2-methylthiophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(2-methylthiophenyl)pyridine is a chemical compound known for its diverse applications in various fields such as medicine, environmental science, and industrial research. This compound features a pyridine ring substituted with a hydroxy group at the 4-position and a 2-methylthiophenyl group at the 2-position, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-2-(2-methylthiophenyl)pyridine can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds, which is a biomimetic method . Another method includes the use of alkyne cyclizations with transition metal complexes and ketene transformations . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
4-Hydroxy-2-(2-methylthiophenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, sodium iodide, and basic conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(2-methylthiophenyl)pyridine has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis due to its electrophilic and nucleophilic centers . In biology, it exhibits diverse biological effects, including antifungal, antibacterial, and cytotoxic activities . In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(2-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various cellular responses . For instance, its antifungal and antibacterial activities are likely due to its ability to disrupt cell membrane integrity and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-(2-methylthiophenyl)pyridine can be compared with other similar compounds such as 4-Hydroxy-2-pyridone alkaloids . These compounds share structural similarities but differ in their biological activities and applications. For example, while both exhibit antibacterial properties, this compound has a broader range of applications in industrial and environmental research. Other similar compounds include 4-Hydroxy-2-pyrones, which are known for their bioactivity and use in organic synthesis .
Eigenschaften
IUPAC Name |
2-(2-methylsulfanylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13-11/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZHLWVFZLWYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6325544.png)





